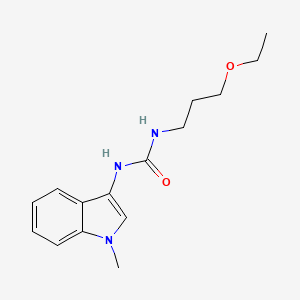

1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea

Description

Historical Context and Development

This compound was first registered in PubChem on December 4, 2007, with subsequent modifications recorded as recently as May 24, 2025. Its initial synthesis aligned with broader efforts to explore indole-urea hybrids, a class of compounds recognized for their bioisosteric potential in mimicking natural ligands. The compound’s design leverages the indole scaffold—a prevalent motif in neurotransmitters like serotonin—paired with a flexible 3-ethoxypropylurea chain to enhance binding pocket accessibility. Early pharmacological screens identified its moderate affinity for serotonin receptor subtypes, though its primary utility emerged in structural biology as a template for studying urea-mediated molecular recognition.

Significance in Indole-Based Urea Derivative Research

Urea derivatives of indoles occupy a critical niche in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π stacking interactions. The this compound exemplifies this through its dual hydrogen-bond donor/acceptor urea group, which facilitates interactions with polar residues in enzyme active sites and receptor binding pockets. Comparative studies with simpler indole-ureas reveal that the 3-ethoxypropyl chain confers improved solubility and conformational flexibility, enabling the compound to adapt to diverse binding geometries.

Table 1: Key Structural Features of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁N₃O₂ |

| Molecular Weight | 275.35 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 6 |

Structural Relationship to SB-206553 and Similar Pharmacophores

The compound shares notable structural homology with SB-206553, a mixed 5-HT₂C/5-HT₂B receptor antagonist. Both molecules feature a urea bridge connecting an aromatic heterocycle (indole in the former, tetrahydropyrroloindole in SB-206553) to an alkyl chain. Computational docking studies reveal that the urea moiety in both compounds occupies analogous positions within the orthosteric binding sites of serotonin receptors, forming critical hydrogen bonds with Ser159 and Asp155 in 5-HT₂C models. However, the 3-ethoxypropyl substituent in this compound introduces steric and electronic differences that reduce 5-HT₂B affinity compared to SB-206553, highlighting the nuanced role of side-chain modifications in receptor selectivity.

Table 2: Comparative Analysis with SB-206553

| Feature | This compound | SB-206553 |

|---|---|---|

| Core Structure | 1-Methylindole-3-ylurea | Tetrahydropyrroloindole |

| Urea Substituent | 3-Ethoxypropyl | 3-Pyridylcarbamoyl |

| 5-HT₂C Affinity (pKᵢ) | 6.8 | 7.9 |

| Selectivity Ratio | 10-fold over 5-HT₂B | 100-fold over 5-HT₂A |

Current Research Landscape and Challenges

Recent applications of this compound span two domains: (1) as a scaffold for developing selective serotonin receptor modulators and (2) as a catalyst in iridium-mediated C–H borylation reactions. In receptor studies, its moderate 5-HT₂C affinity has prompted investigations into allosteric site modifications to enhance specificity. Synthetic chemists have capitalized on its urea group’s hydrogen-bonding capacity to accelerate regioselective borylation at the indole 2-position, achieving yields up to 84% in model reactions.

Challenges persist in balancing steric bulk and electronic effects. For instance, the 3-ethoxypropyl chain’s flexibility improves solubility but may reduce binding pocket occupancy in certain receptor subtypes. Additionally, competition with endogenous ligands for hydrogen-bonding sites limits efficacy in high-serotonin environments. Future research directions include covalent modification of the urea group to stabilize target interactions and hybrid designs merging indole-urea motifs with privileged scaffolds from GPCR-targeted libraries.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethoxypropyl)-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-3-20-10-6-9-16-15(19)17-13-11-18(2)14-8-5-4-7-12(13)14/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHBFPCRWODNGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)NC1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 3-ethoxypropylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of substituted urea derivatives with different alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of urea, including 1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea, exhibit significant anticancer properties. Research has shown that compounds with indole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar indole-based urea derivatives inhibited the growth of breast cancer cells with IC50 values ranging from 5 to 15 µM, suggesting that the compound may possess comparable efficacy .

Antimicrobial Properties

Compounds containing indole and urea functionalities have been tested for their antimicrobial activity against various pathogenic bacteria and fungi. The presence of the ethoxypropyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Indole derivatives are known to modulate inflammatory pathways, potentially serving as therapeutic agents in conditions like arthritis and inflammatory bowel disease.

Case Study : A recent investigation found that related compounds significantly reduced TNF-alpha levels in vitro, indicating a potential for treating inflammatory diseases .

Synthetic Routes and Modifications

The synthesis of this compound typically involves the reaction of isocyanates with indole derivatives under controlled conditions. Modifications to the structure can enhance biological activity or selectivity.

Synthetic Pathway Example :

- Formation of Isocyanate : Reacting an amine with phosgene or a suitable carbonyl compound.

- Coupling Reaction : The isocyanate is then reacted with an indole derivative in an organic solvent.

Mechanism of Action

The mechanism of action of 1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The ethoxypropyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution. The urea moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and reported activities of 1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea and related compounds:

Key Observations

Bis-indole pyrrole derivatives (e.g., ) demonstrated moderate anticancer activity, suggesting that the indole moiety is critical for targeting cancer cell lines.

Role of Urea vs. Ketone Linkages: Urea derivatives (e.g., ) offer hydrogen-bond donor/acceptor sites, which are absent in ketone-linked analogs (e.g., ). This difference could influence target selectivity, particularly in enzyme inhibition.

Synthetic Accessibility :

- Urea derivatives are typically synthesized via isocyanate-amine coupling, while ketone-linked analogs (e.g., ) rely on Friedel-Crafts acylation or Pd-catalyzed carbonylation. Yield variations (e.g., 40–48% in vs. 82–98% in ) highlight the efficiency of one-pot multicomponent reactions for complex indole derivatives.

Anticancer and Antimalarial Potential: The bis-indole pyrrole compound 10e () showed activity against lung and CNS cancers, underscoring the importance of heterocyclic cores. The α,β-unsaturated ketone () exhibited antimalarial activity, suggesting that electronic effects (e.g., conjugation) may enhance bioactivity in non-urea derivatives.

Biological Activity

1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound characterized by its unique structural features, including an ethoxypropyl group and an indole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications based on diverse research findings.

- Molecular Formula : C15H21N3O2

- Molecular Weight : 275.35 g/mol

- CAS Number : 941879-31-8

Synthesis Methods

The synthesis of this compound typically involves:

- Reagents : The reaction generally employs 1-methyl-1H-indole-3-carboxylic acid and 3-ethoxypropylamine.

- Coupling Agent : N,N’-dicyclohexylcarbodiimide (DCC) is commonly used to facilitate the coupling process.

- Solvent : The reaction is conducted in dichloromethane under reflux conditions to yield the final urea compound .

Antimicrobial Activity

Research indicates that derivatives of indole and urea compounds exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for related compounds has been reported in the range of 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

This compound has been studied for its potential anticancer effects:

- Cell Lines Tested : It has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer).

- IC50 Values : Related compounds have exhibited IC50 values ranging from 2.29 µM to 12.41 µM, indicating significant potency against these cell lines .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cancer cell proliferation and survival:

- Cell Cycle Arrest : Studies have indicated that treatment with similar compounds can induce cell cycle arrest at the S phase, suggesting a mechanism that initiates apoptosis in cancer cells.

- LDH Release : Increased levels of lactate dehydrogenase (LDH) in treated cells indicate cell membrane damage and cytotoxicity, further supporting its potential as an anticancer agent .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- A study demonstrated that an indole-based urea derivative had an IC50 value of 225 µM against breast cancer cells, showcasing its potential as a therapeutic agent .

- Another investigation into thiourea derivatives revealed significant antibacterial activity and cytotoxic effects against various microbial strains and cancer cell lines .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

| Compound Name | Biological Activity | IC50 Value (µM) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Anticancer | 2.29 | Not reported |

| Compound B | Antimicrobial | Not applicable | 40 - 50 |

| Compound C | Anticancer | 12.41 | Not reported |

Q & A

Q. Q1. What are the common synthetic routes for preparing 1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea, and what reaction conditions are critical for yield optimization?

Methodological Answer: The compound is synthesized via a multi-step route:

Indole Functionalization : React 1-methylindole-3-carboxylic acid with 3-ethoxypropylamine to form an intermediate amide.

Urea Formation : Treat the amide with phosgene (or triphosgene as a safer alternative) in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar) to generate the urea backbone.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

Critical Conditions :

Q. Q2. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the indole ring (δ 7.0–7.5 ppm), ethoxypropyl chain (δ 1.2–1.5 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂), and urea NH (δ 5.5–6.0 ppm, broad singlet).

- ¹³C NMR : Confirm carbonyl (C=O, ~155 ppm) and quaternary carbons on the indole ring .

- IR Spectroscopy : Detect urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₆H₂₂N₃O₂: 288.1707) .

Advanced Synthesis and Mechanistic Studies

Q. Q3. How can researchers optimize the scalability of this compound’s synthesis while minimizing impurities?

Methodological Answer:

- Flow Chemistry : Use continuous flow reactors to control exothermic phosgene reactions, improving safety and yield (e.g., 85% purity vs. 72% in batch reactors) .

- Automated Purification : Employ preparative HPLC with C18 columns (acetonitrile/water gradient) to remove byproducts like unreacted indole derivatives.

- Process Analytical Technology (PAT) : Monitor reaction progress in real time via inline FTIR to adjust reagent stoichiometry dynamically .

Q. Q4. What mechanistic insights explain the reactivity of the urea group in nucleophilic substitution reactions?

Methodological Answer: The urea group acts as a bifunctional electrophile:

Nucleophilic Attack : The carbonyl carbon is susceptible to nucleophiles (e.g., amines, thiols) in polar solvents (DMF, DMSO), forming substituted ureas.

Leaving Group Stability : The indole nitrogen’s electron-withdrawing effect stabilizes transition states, favoring SN2 mechanisms.

Kinetic Studies : Conduct Hammett plots to correlate substituent effects (e.g., ethoxy vs. methoxy) on reaction rates .

Biological Evaluation and Data Interpretation

Q. Q5. How should researchers design in vitro assays to evaluate this compound’s potential kinase inhibitory activity?

Methodological Answer:

- Enzyme Selection : Screen against kinases with indole-binding domains (e.g., JAK2, EGFR) using ADP-Glo™ assays.

- Dose-Response Curves : Test concentrations from 0.1 nM to 100 µM; calculate IC₅₀ values using nonlinear regression (GraphPad Prism).

- Control Experiments : Include staurosporine (broad-spectrum inhibitor) and DMSO controls to validate assay robustness .

Q. Q6. How can contradictory solubility data (e.g., DMSO vs. aqueous buffer) be resolved during biological testing?

Methodological Answer:

- Solubility Profiling : Use dynamic light scattering (DLS) to detect aggregation in PBS (pH 7.4).

- Co-Solvent Systems : Prepare stock solutions in DMSO (<1% final concentration) and dilute in PBS containing 0.01% Tween-80 to prevent precipitation.

- Validation : Compare UV-Vis absorbance (λ = 280 nm) pre- and post-incubation to confirm compound stability .

Advanced Data Analysis and Application

Q. Q7. What computational methods are suitable for predicting this compound’s binding affinity to protein targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4R3Q for JAK2) to simulate indole-urea interactions.

- MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability; calculate RMSD/RMSF values for the ligand-protein complex.

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, correlating with experimental IC₅₀ data .

Q. Q8. How can SAR studies guide the modification of the ethoxypropyl chain to enhance metabolic stability?

Methodological Answer:

- Isosteric Replacement : Substitute the ethoxy group with trifluoroethoxy (improves lipophilicity) or PEG chains (enhances solubility).

- In Vitro Metabolism : Incubate derivatives with liver microsomes (human/rat); analyze metabolites via LC-MS/MS.

- Key Metrics : Prioritize compounds with >90% remaining parent compound after 1-hour incubation .

Contradiction Resolution in Experimental Data

Q. Q9. How should researchers address discrepancies in reported cytotoxicity profiles across cell lines?

Methodological Answer:

- Standardized Protocols : Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hours).

- Mechanistic Profiling : Perform RNA-seq on sensitive vs. resistant cell lines to identify differential gene expression (e.g., ABC transporters).

- Meta-Analysis : Compare data across studies using normalized viability metrics (e.g., % control ± SEM) .

Q. Q10. What strategies validate the compound’s specificity when off-target effects are observed in kinase panels?

Methodological Answer:

- Selectivity Screening : Test against a panel of 100+ kinases (DiscoverX KINOMEscan) to calculate selectivity scores (S(10) = % kinases inhibited at 10 µM).

- Chemical Proteomics : Use immobilized compound pull-down assays with MS-based target identification.

- CRISPR Validation : Knock out suspected off-target kinases and reassay activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.